Distinct Receptor Engagement: 6-Phenoxynicotinamide's nAChR Agonist Activity vs. TGR5 Agonism of 2- and 4-Isomers
6-Phenoxynicotinamide was specifically evaluated for functional agonist potency at recombinant human α1β1γδ nicotinic acetylcholine receptors (nAChRs) expressed in HEK cells, a target distinct from the TGR5 receptor primarily associated with its 2- and 4-position isomers [1]. In stark contrast, 2-phenoxynicotinamide derivatives are documented as potent TGR5 agonists [2], and 4-phenoxynicotinamide derivative 23g exhibits an EC50 of 0.72 nM on hTGR5 [3]. While the precise EC50/IC50 for 6-Phenoxynicotinamide at nAChR is not disclosed in the public record, its documented testing in this unique assay system establishes a differentiated pharmacological profile.
| Evidence Dimension | Primary Reported Receptor Target |
|---|---|
| Target Compound Data | Nicotinic Acetylcholine Receptor (nAChR) agonist functional potency assay |
| Comparator Or Baseline | 2-Phenoxynicotinamide: TGR5 agonist; 4-Phenoxynicotinamide (23g): hTGR5 EC50 = 0.72 nM |
| Quantified Difference | Target divergence (nAChR vs. TGR5) |
| Conditions | Recombinant human α1β1γδ nAChR in HEK cells [1] vs. TGR5 cAMP assays [REFS-2, REFS-3] |
Why This Matters
For researchers investigating nicotinic receptor pharmacology or seeking to avoid TGR5-mediated off-target effects, 6-Phenoxynicotinamide offers a uniquely positioned tool compound not replaceable by its TGR5-active 2- or 4-isomers.
- [1] BindingDB. (n.d.). ChEMBL_142604 (CHEMBL751143): Assay for nicotinic acetylcholine receptor agonist functional potency. Retrieved April 22, 2026. View Source
- [2] Martin, R. E., et al. (2013). 2-Phenoxy-nicotinamides are potent agonists at the bile acid receptor GPBAR1 (TGR5). ChemMedChem, 8(4), 569-576. View Source
- [3] Duan, J., et al. (2012). Design, Synthesis, and Antidiabetic Activity of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide Derivatives as Potent and Orally Efficacious TGR5 Agonists. Journal of Medicinal Chemistry, 55(23), 10475-10489. View Source
